Verucopeptin is a naturally occurring cyclodepsipeptide antibiotic first isolated from the fermentation broth of Actinomadura verrucosospora Q886-2, a bacterium found in soil samples from the Philippines. [ [] ] This compound belongs to a family of structurally similar antitumor antibiotics that includes azinothricin and A83586C. [ [] ]
Verucopeptin has garnered significant attention in scientific research due to its potent in vitro and in vivo antitumor activity, particularly against B16 melanoma. [ [, ] ] Its unique structure and biological activity make it a valuable subject for studies in natural product chemistry, chemical biology, and drug discovery.
Verucopeptin was originally isolated from an actinomycete species. It belongs to a class of compounds known for their diverse biological activities, particularly in inhibiting various cellular processes linked to cancer progression. The chemical structure of verucopeptin includes a depsipeptide core and a polyketide side chain, which contribute to its unique pharmacological properties .
The total synthesis of verucopeptin has been achieved through several sophisticated organic chemistry techniques. Key methods include:
The molecular structure of verucopeptin is characterized by a complex arrangement that includes:
The compound's molecular formula is , with a molecular weight of approximately 703.84 g/mol. Detailed structural studies have utilized techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to elucidate its stereochemistry and confirm the integrity of synthesized compounds .
Verucopeptin undergoes several notable chemical reactions that are crucial for its activity:
The mechanism by which verucopeptin exerts its effects involves multiple pathways:
Verucopeptin has several promising applications in scientific research:
Verucopeptin was first isolated in 1993 from the actinomycete Actinomadura verrucosospora strain MS-280-NS (later reclassified as Actinomadura sp.) during a screening for antitumor antibiotics. This strain was identified through morphological and biochemical characterization, featuring fragmented substrate mycelia and verticillate spore chains [3] [6]. Actinomycetes, particularly soil-dwelling species within the order Actinomycetales, are prolific producers of bioactive secondary metabolites. Verucopeptin’s discovery emerged from fermentation extracts that demonstrated potent activity against B16 melanoma cells, prompting further investigation into its structural and mechanistic properties [3]. Subsequent studies confirmed that related actinomycete strains, such as Actinomadura sp. TP-A0870, also produce verucopeptin, highlighting the taxonomic consistency among producers [6].
Table 1: Taxonomic Profile of Verucopeptin-Producing Actinomycetes
Taxonomic Rank | Classification | Strain Designation | Isolation Source |
---|---|---|---|
Kingdom | Bacteria | N/A | Soil ecosystems |
Order | Actinomycetales | MS-280-NS | Terrestrial samples |
Genus | Actinomadura | TP-A0870 | Undisclosed location |
Species | verrucosospora (sp.) | N/A | N/A |
Verucopeptin (C~43~H~73~N~7~O~13~; MW 896.08 g/mol) belongs to the hybrid polyketide-nonribosomal peptide (PK-NRP) structural class, characterized by a 19-membered macrocyclic depsipeptide core fused to a highly substituted pyran ring [3] [5]. Its biosynthesis involves type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzymatic machinery:
Absolute stereochemistry was resolved through chemical degradation and advanced spectroscopic techniques (NMR, CD spectroscopy), confirming configurations at nine chiral centers: 10R, 15S, 16S, 23S, 27S, 28R, 31S, 33S, 35R [1] [4]. This hybrid architecture is evolutionarily conserved in bioactive metabolites like azinothricin and A83586C, underscoring its role in molecular recognition [3].
Table 2: Key Structural Features of Verucopeptin
Structural Domain | Composition | Biosynthetic Origin | Function |
---|---|---|---|
Macrocyclic core | 19-membered depsipeptide ring | NRPS assembly line | Target binding affinity |
Pyran moiety | Tetrahydropyran with methyl branches | PKS elongation and cyclization | Membrane interaction |
Side chains | N-methylated amino acids; alkyl groups | Hybrid PKS-NRPS processing | Solubility and bioactivity |
Chiral centers | 9 stereogenic carbons | Substrate-specific enzymes | Target specificity |
Verucopeptin exhibits dual anticancer mechanisms, targeting hypoxia adaptation and chemoresistance pathways:
■ HIF-1α Inhibition
Hypoxia-inducible factor 1 (HIF-1) drives tumor progression by activating genes for angiogenesis (e.g., VEGF), glycolysis, and metastasis. Verucopeptin suppresses HIF-1α accumulation under hypoxic conditions (IC~50~ = 0.22 μM in HT1080 cells) by disrupting protein stability and nuclear translocation [1] [5]. It attenuates HIF-1α-dependent transcription, reducing expression of target genes like CA9 and GLUT1 by >50% at 335 nM [5] [9]. Unlike pan-HIF inhibitors, verucopeptin selectively modulates HIF-1α without affecting related factors (e.g., c-Raf), indicating pathway specificity [5].
■ Combatting Multidrug Resistance (MDR) via v-ATPase Inhibition
In multidrug-resistant cancers (e.g., SGC7901/VCR gastric carcinoma), verucopeptin binds the vacuolar H+-ATPase (v-ATPase) subunit ATP6V1G1, identified via click chemistry-based proteomics [6] [7]. This interaction:
Table 3: Anticancer Mechanisms and Efficacy of Verucopeptin
Molecular Target | Biological Effect | Cellular Outcome | Efficacy Metrics |
---|---|---|---|
HIF-1α protein stability | Reduced accumulation and degradation | Inhibition of angiogenesis | IC~50~: 0.22 μM (HIF-1) |
ATP6V1G subunit of v-ATPase | Disrupted lysosomal acidification | Reversal of drug efflux | IC~50~: 388 nM (K562R cells) |
mTORC1 pathway | Dephosphorylation of S6K/4EBP1 | Inhibition of protein synthesis | Activity at 50–500 nM |
In vivo studies confirm verucopeptin’s efficacy: Intravenous administration (1 mg/kg twice daily) in xenograft models reduced tumor volume by 60–70% without weight loss or toxicity, correlating with diminished HIF-1α and phospho-S6K levels in tumor tissue [5] [7]. Its ability to target both HIF-1 and v-ATPase-mTORC1 axes positions it as a dual-mechanism therapeutic lead for refractory cancers [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7